i-Propylcyclopentadienylhafnium trichloride
Description
Properties
IUPAC Name |
cyclopenta-1,3-diene;hafnium;propane;trichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.C3H7.3ClH.Hf/c1-2-4-5-3-1;1-3-2;;;;/h1-5H;3H,1-2H3;3*1H;/q2*-1;;;;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVDCWSMEFIWNP-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH-]C.[CH-]1C=CC=C1.[Cl-].[Cl-].[Cl-].[Hf] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl3Hf-5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of i-Propylcyclopentadienylhafnium trichloride typically involves the reaction of hafnium tetrachloride with isopropylcyclopentadiene in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
HfCl4+C5H4(C3H7)→C5H4(C3H7)HfCl3
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
i-Propylcyclopentadienylhafnium trichloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Oxidation and Reduction: The hafnium center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Complex Formation: It can form complexes with other metal centers or ligands, enhancing its catalytic properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, aryl halides, and various reducing agents. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkyl-substituted hafnium complexes, while oxidation reactions can produce higher oxidation state hafnium compounds .
Scientific Research Applications
i-Propylcyclopentadienylhafnium trichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Its potential as a precursor for bioactive hafnium complexes is being explored.
Medicine: Research is ongoing into its use in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism by which i-Propylcyclopentadienylhafnium trichloride exerts its effects involves the coordination of the hafnium center with various substrates. This coordination facilitates the activation of the substrates, making them more reactive and enabling various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Ethylcyclopentadienylzirconium Trichloride
Ethylcyclopentadienylzirconium trichloride (C₂H₅C₅H₄)ZrCl₃ shares structural similarities with the hafnium analog but substitutes Hf with zirconium (Zr) and uses an ethyl group instead of i-propyl. Key differences include:
- Atomic Properties: Zr (atomic radius: 206 pm) is lighter and slightly smaller than Hf (atomic radius: 208 pm), leading to minor differences in bond lengths and reactivity.
- Thermal Stability : Hafnium complexes generally exhibit higher thermal stability due to stronger metal-ligand bonds, making them preferable in high-temperature CVD processes.
- Catalytic Activity : Zr analogs are more widely studied in polymerization catalysis due to their lower cost and comparable efficacy in activating olefins .
Methylcyclopentadienylzirconium Trichloride
Methylcyclopentadienylzirconium trichloride (CH₃C₅H₄)ZrCl₃ replaces the ethyl group with a smaller methyl substituent. This reduces steric hindrance around the metal center, enhancing its Lewis acidity and reactivity toward small monomers like ethylene. However, the smaller ligand size may compromise stability in harsh reaction conditions compared to bulkier i-propyl-substituted Hf complexes .
Other Alkylcyclopentadienyl Metal Trichlorides
Bulkier ligands like i-propyl improve solubility in nonpolar solvents but may reduce catalytic turnover rates due to increased steric shielding .
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
| Compound | Metal (M) | Alkyl Group | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| i-Propylcyclopentadienylhafnium trichloride | Hf | i-C₃H₇ | (C₃H₇C₅H₄)HfCl₃ | ~420 (estimated) |
| Ethylcyclopentadienylzirconium trichloride | Zr | C₂H₅ | (C₂H₅C₅H₄)ZrCl₃ | ~327 (estimated) |
| Methylcyclopentadienylzirconium trichloride | Zr | CH₃ | (CH₃C₅H₄)ZrCl₃ | ~313 (estimated) |
Biological Activity
i-Propylcyclopentadienylhafnium trichloride (i-PrCpHfCl₃) is a hafnium-based compound that has garnered attention in various fields, including materials science and catalysis. However, its biological activity, particularly its effects on human health and the environment, remains underexplored. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing on diverse sources to present detailed research findings, case studies, and relevant data.
This compound is characterized by its unique structure, which includes a cyclopentadienyl ligand and three chloride ions. Its chemical formula is C₈H₁₂Cl₃Hf. The compound is primarily used in organometallic chemistry and as a precursor in hafnium-based materials.
| Property | Value |
|---|---|
| Molecular Weight | 292.58 g/mol |
| Appearance | Yellow to brown solid |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Sensitive to moisture |
Toxicological Studies
Limited studies are available regarding the toxicological effects of this compound. However, some insights can be gathered from related hafnium compounds.
- Acute Toxicity : Preliminary data suggest that exposure to hafnium compounds can lead to respiratory irritation and potential systemic toxicity. A study indicated that inhalation exposure to certain hafnium compounds resulted in lung inflammation and damage in animal models .
- Chronic Exposure : Chronic exposure to hafnium compounds has been associated with potential reproductive toxicity and developmental effects in animal studies. Long-term inhalation of hafnium dust was shown to cause pulmonary fibrosis and other respiratory issues .
- Environmental Impact : Hafnium compounds are known to exhibit low bioaccumulation potential; however, their environmental persistence remains a concern due to their reactivity with water and potential formation of harmful byproducts .
Case Studies
While specific case studies on this compound are scarce, analogies can be drawn from research on similar organometallic compounds:
- Case Study 1 : A study examining the effects of cyclopentadienyl complexes on cellular systems found that certain derivatives exhibited cytotoxic effects in vitro. The mechanism was attributed to oxidative stress induced by metal ion release .
- Case Study 2 : Research on hafnium oxide nanoparticles highlighted their biocompatibility at low concentrations but noted cytotoxicity at higher doses due to oxidative damage . This raises concerns about the safe handling and application of this compound.
Research Findings
Recent investigations into the biological activity of hafnium compounds have focused on their potential applications in medicine and materials science:
- Anticancer Properties : Some studies have suggested that hafnium-based compounds may possess anticancer properties due to their ability to generate reactive oxygen species (ROS) within tumor cells . Further research is needed to explore this potential for this compound.
- Catalytic Activity : In catalysis, this compound has shown promise as a catalyst for polymerization reactions, which could indirectly influence biological systems through the production of biocompatible polymers .
Q & A
Q. What are the optimal synthetic pathways for i-propylcyclopentadienylhafnium trichloride, and how do reaction conditions influence yield?
The synthesis of hafnium-based organometallic compounds typically involves ligand substitution or direct chlorination. For example, chlorination processes using reagents like carbon tetrachloride at 450–500°C have been effective in converting metal oxides to trichlorides in analogous systems . A stepwise approach (e.g., via oxychloride intermediates) may reduce side reactions. Researchers should optimize parameters such as temperature, reagent stoichiometry, and inert gas flow rates. Characterization via NMR and XRD can validate ligand coordination and purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- FTIR : Identifies functional groups (e.g., cyclopentadienyl C-H stretches at ~3100 cm⁻¹) and Hf-Cl bonds (~350 cm⁻¹).
- NMR : ¹H and ¹³C NMR confirm ligand structure and symmetry.
- XRD : Resolves crystal packing and Hf coordination geometry.
- Elemental Analysis : Validates stoichiometry. Comparative studies using these methods can resolve ambiguities, such as incomplete ligand substitution .
Q. What safety protocols are critical when handling this compound?
- Use inert-atmosphere gloveboxes to prevent hydrolysis.
- Wear acid-resistant PPE (e.g., neoprene gloves, face shields) due to corrosive Hf-Cl bonds.
- Store in sealed, labeled containers under argon. Safety data for analogous cyclopentadienyl-metal trichlorides highlight acute toxicity risks, necessitating rigorous ventilation and spill containment .
Advanced Research Questions
Q. How does this compound perform as a precursor in catalytic applications, and what experimental designs validate its efficacy?
To assess catalytic potential (e.g., olefin polymerization):
- Activity Tests : Compare turnover frequencies (TOF) under varying temperatures and co-catalyst ratios (e.g., with MAO).
- Kinetic Studies : Monitor reaction progress via GC-MS or in-situ FTIR.
- Post-Reaction Analysis : Use TEM/EDS to detect Hf residues. Contradictions in activity data may arise from ligand steric effects or impurity interference, requiring controlled batch comparisons .
Q. What mechanistic insights can be gained from studying the thermal decomposition of this compound?
- TGA/DSC : Quantify decomposition thresholds (e.g., mass loss at >300°C).
- Gas Analysis : MS or FTIR detects volatile byproducts (e.g., HCl, propylene).
- Residue Characterization : XRD identifies HfO₂ or carbide phases. Prior studies on plutonium trichloride decomposition noted carbon monoxide formation, suggesting similar pathways for Hf systems .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Solvent Screening : Test polar (THF, DCM) vs. non-polar (hexane) solvents under inert conditions.
- UV-Vis Spectroscopy : Monitor absorbance shifts to quantify solubility limits (e.g., Beer-Lambert law).
- Reproducibility Checks : Control for trace moisture or oxygen, which may form insoluble oxychlorides. For example, aluminum trichloride solubility studies used absorbance vs. concentration curves to identify optimal conditions .
Methodological Recommendations
- Controlled Reagent Addition : Use automated syringe pumps for precise delivery of volatile reagents (e.g., BCl₃ analogs) to avoid exothermic side reactions .
- Data Cross-Validation : Combine spectroscopic and chromatographic results to address discrepancies in ligand binding or decomposition pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
